![molecular formula C18H25NO6 B12091322 Senecivernine N-Oxide](/img/structure/B12091322.png)
Senecivernine N-Oxide
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Overview
Description
Senecivernine N-Oxide is a naturally occurring organic compound classified as a pyrrolizidine alkaloid. It is typically found in certain plants, such as those in the Aristolochiaceae family. This compound is known for its potent toxicity, particularly its cardiotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senecivernine N-Oxide involves the oxidation of Senecivernine. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of Senecivernine from plant sources followed by its chemical oxidation. The extraction process may involve solvent extraction techniques, while the oxidation step is carried out using industrial-scale oxidizing agents and reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Senecivernine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of Senecivernine to this compound.
Reduction: Reduction of this compound back to Senecivernine.
Substitution: Reactions involving the substitution of functional groups on the pyrrolizidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of Senecivernine and its N-Oxide, which can be further modified to produce a range of structurally related compounds .
Scientific Research Applications
Chemical Research Applications
Model Compound for Pyrrolizidine Alkaloids
Senecivernine N-Oxide is extensively utilized as a model compound to study the behavior and properties of pyrrolizidine alkaloids and their derivatives. Researchers explore its chemical reactivity, stability, and interactions with other compounds, which aids in understanding broader alkaloid chemistry.
Oxidation and Reduction Studies
The compound undergoes various chemical reactions, such as oxidation and reduction. It can be oxidized to form reactive intermediates or reduced back to its parent alkaloid. These reactions are crucial for developing synthetic pathways for similar compounds.
Biological Research Applications
Plant Defense Mechanisms
In biological studies, this compound is investigated for its role in plant defense against herbivores. Its toxic properties serve as a deterrent, making it a subject of interest in ecological research.
Toxicological Studies
The compound is known for its hepatotoxicity and genotoxicity. Researchers examine its effects on liver cells and DNA integrity, contributing to understanding the health risks associated with pyrrolizidine alkaloids. Studies have shown that upon ingestion, it is metabolized into reactive intermediates that can damage cellular components .
Medical Research Applications
Hepatotoxicity and Carcinogenicity
this compound's toxicological profile has led to significant research into its potential health impacts. It has been linked to liver damage and the formation of tumors in experimental models. This makes it a critical compound for studying the mechanisms of toxicity and potential therapeutic interventions .
Analytical Chemistry Reference
Due to its toxic properties, this compound is also used as a reference compound in analytical chemistry. It aids in the detection and quantification of pyrrolizidine alkaloids in food products and herbal supplements, ensuring safety assessments in various industries .
Industrial Applications
Quality Control in Food Safety
In food safety assessments, this compound serves as an indicator of contamination by pyrrolizidine alkaloids in animal- and plant-derived food products. Its presence is monitored through advanced analytical techniques to ensure compliance with safety regulations .
Case Studies
-
Toxicological Assessment of Pyrrolizidine Alkaloids
A study published in Current Research in Toxicology examined the hepatotoxic effects of various pyrrolizidine alkaloids including this compound. The results indicated significant liver damage correlated with high doses of the compound, underscoring its potential health risks . -
Detection Methods in Food Products
Research conducted on the occurrence of pyrrolizidine alkaloids in food products revealed that this compound was frequently detected alongside other alkaloids. The study highlighted the need for stringent monitoring due to potential health implications from dietary exposure . -
Physiologically Based Kinetic Modeling
A recent study utilized physiologically based kinetic modeling to assess the toxicity of this compound compared to its parent alkaloid forms. The findings demonstrated variability in toxicity based on metabolic pathways and dosing levels, providing insights into risk assessment methodologies .
Mechanism of Action
Senecivernine N-Oxide exerts its effects primarily through its interaction with cellular proteins and enzymes. It is metabolized in the liver, where it undergoes N-oxidation, oxidation, and ester hydrolysis. The active metabolites can cause DNA damage and disrupt cellular functions, leading to toxicity . The compound targets various molecular pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Senecionine N-Oxide
- Seneciphylline N-Oxide
- Echimidine N-Oxide
- Lasiocarpine N-Oxide
- Jacobine N-Oxide
Uniqueness
Senecivernine N-Oxide is unique due to its specific structural features and potent cardiotoxic effects. Compared to other pyrrolizidine alkaloids, it has a distinct mechanism of action and a unique profile of biological activities .
Biological Activity
Senecivernine N-oxide is a pyrrolizidine alkaloid (PA) derived from senecivernine, known for its biological activity, particularly its cytotoxic potential. This compound has garnered attention due to its interactions with cellular mechanisms that may influence mutagenicity and tumorigenicity.
- Molecular Formula : C₁₈H₂₅NO₆
- Molar Mass : 351.4 g/mol
- Solubility : Soluble in methanol and water
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects in various cell lines, including human embryonic kidney cells and liver cancer cells. The mechanism underlying this cytotoxicity involves the formation of DNA adducts, which can lead to mutagenic effects. This compound's ability to induce oxidative stress further compounds its biological effects, potentially contributing to cancer development.
Interaction with Cellular Pathways
This compound interacts with several cellular pathways, influencing drug metabolism and bioavailability. Its unique redox properties allow it to engage with cellular enzymes, affecting its toxicity profile. Studies have shown that at low dose levels, the relative potency of this compound compared to other PAs remains significant, highlighting its potential risk even at minimal exposure .
Comparative Analysis with Other Pyrrolizidine Alkaloids
The following table summarizes the biological activities and characteristics of this compound compared to other related pyrrolizidine alkaloids:
Compound Name | Molecular Formula | Cytotoxicity Level | Unique Features |
---|---|---|---|
This compound | C₁₈H₂₅NO₆ | Moderate | Forms DNA adducts; induces oxidative stress |
Senecionine | C₁₈H₂₅N | High | Higher cytotoxicity than this compound |
Intermedine | C₁₈H₂₅N | Variable | Different metabolic pathways |
Clivorine | C₁₈H₂₅N | Severe | Notable for hepatotoxicity |
Monocrotaline | C₁₈H₂₃N | High | Associated with pulmonary toxicity |
Case Studies and Research Findings
- Cytotoxicity Assessment : A study assessing the cytotoxic effects of various PAs found that this compound caused significant cell death in liver cancer cell lines, suggesting its potential role as a chemotherapeutic agent or a toxicological concern depending on exposure levels.
- Dietary Risk Assessment : In a comprehensive dietary risk assessment involving multiple PAs, this compound was detected in honey samples at concerning concentrations, indicating potential exposure risks through food sources .
- In Vitro and In Silico Studies : Recent studies using physiologically based kinetic (PBK) modeling have demonstrated the importance of understanding dose-response relationships for this compound. These studies indicated that even low levels of exposure could lead to significant biological effects due to the compound's interaction with metabolic pathways .
Properties
Molecular Formula |
C18H25NO6 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3 |
InChI Key |
GDDNFNQRHNCJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C |
Origin of Product |
United States |
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